molecular formula C8H4Cl2O4 B13775787 2,5-Dihydroxyterephthaloyl dichloride

2,5-Dihydroxyterephthaloyl dichloride

Cat. No.: B13775787
M. Wt: 235.02 g/mol
InChI Key: FKPAWYIYEKIGKM-UHFFFAOYSA-N
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Description

2,5-Dihydroxyterephthaloyl dichloride is an organic compound with the molecular formula C8H4Cl2O4 It is a derivative of terephthalic acid, where two hydroxyl groups are substituted at the 2 and 5 positions, and two chlorine atoms are substituted at the carboxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dihydroxyterephthaloyl dichloride can be synthesized through the chlorination of 2,5-dihydroxyterephthalic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under reflux conditions, where the 2,5-dihydroxyterephthalic acid is dissolved in an appropriate solvent, such as dichloromethane or chloroform, and the chlorinating agent is added slowly .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dihydroxyterephthaloyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-dihydroxyterephthaloyl dichloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The compound’s ability to form strong covalent bonds with nucleophiles makes it a valuable intermediate in the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

2,5-Dihydroxyterephthaloyl dichloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual functionality, with both hydroxyl and acyl chloride groups, allowing for versatile chemical transformations and applications.

Properties

Molecular Formula

C8H4Cl2O4

Molecular Weight

235.02 g/mol

IUPAC Name

2,5-dihydroxybenzene-1,4-dicarbonyl chloride

InChI

InChI=1S/C8H4Cl2O4/c9-7(13)3-1-5(11)4(8(10)14)2-6(3)12/h1-2,11-12H

InChI Key

FKPAWYIYEKIGKM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)C(=O)Cl)O)C(=O)Cl

Origin of Product

United States

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